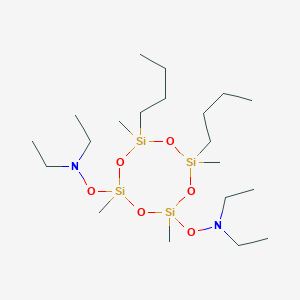
((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine): is a complex organosilicon compound. It belongs to the class of cyclotetrasiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is characterized by its unique structure, which includes dibutyl and tetramethyl groups attached to a cyclotetrasiloxane ring, with diethylamine groups linked through oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) typically involves the reaction of a cyclotetrasiloxane precursor with dibutyl and tetramethyl substituents. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
化学反应分析
Types of Reactions: ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
科学研究应用
Chemistry: In chemistry, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of biomaterials and drug delivery systems.
Medicine: In medicine, the compound’s unique structure makes it a candidate for the development of novel therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: In industrial applications, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is used in the production of specialty coatings, adhesives, and sealants. Its properties make it suitable for use in high-performance materials.
作用机制
The mechanism of action of ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) involves its interaction with molecular targets through its silicon-oxygen backbone and functional groups. The compound can form stable complexes with various molecules, influencing their behavior and activity. The pathways involved in its mechanism of action are related to its ability to interact with biological membranes and proteins, potentially affecting cellular processes.
相似化合物的比较
- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetraethynylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetrahydroxycyclotetrasiloxane
Comparison: Compared to these similar compounds, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is unique due to the presence of dibutyl and diethylamine groups. These substituents confer distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill. Its unique structure allows for specialized interactions and reactivity, setting it apart from other cyclotetrasiloxanes.
属性
CAS 编号 |
60228-81-1 |
|---|---|
分子式 |
C20H50N2O6Si4 |
分子量 |
527.0 g/mol |
IUPAC 名称 |
N-[[4,6-dibutyl-8-(diethylaminooxy)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine |
InChI |
InChI=1S/C20H50N2O6Si4/c1-11-17-19-29(7)25-30(8,20-18-12-2)27-32(10,24-22(15-5)16-6)28-31(9,26-29)23-21(13-3)14-4/h11-20H2,1-10H3 |
InChI 键 |
WMGUKCPTJDQBMW-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)CCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















